molecular formula C21H20N4O4S B11277032 Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate

Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate

Cat. No.: B11277032
M. Wt: 424.5 g/mol
InChI Key: UPJRECNEGSZQGK-UHFFFAOYSA-N
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Description

Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester linked to a triazine ring system through a sulfanyl bridge.

Preparation Methods

The synthesis of Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the acetamido and methylphenyl groups. The final step involves the esterification of the benzoate moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in biochemical assays and as a probe to study biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. The triazine ring system can interact with enzymes or receptors, modulating their activity. The sulfanyl bridge may facilitate the binding of the compound to its target, enhancing its efficacy. The acetamido and methylphenyl groups can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 4-({[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}methyl)benzoate can be compared with other similar compounds, such as:

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has a similar benzoate ester structure but differs in the presence of a chloro and methoxy group instead of the triazine ring and sulfanyl bridge.

    Methyl 4-(chlorocarbonyl)benzoate: This compound features a chlorocarbonyl group instead of the acetamido and triazine moieties.

    Methyl 4-(hydroxymethyl)benzoate: This compound has a hydroxymethyl group in place of the complex triazine and sulfanyl structure.

The uniqueness of this compound lies in its intricate structure, which imparts specific chemical and biological properties that are not present in simpler analogs.

Properties

Molecular Formula

C21H20N4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

methyl 4-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanylmethyl]benzoate

InChI

InChI=1S/C21H20N4O4S/c1-12-4-9-17(22-13(2)26)16(10-12)18-19(27)23-21(25-24-18)30-11-14-5-7-15(8-6-14)20(28)29-3/h4-10H,11H2,1-3H3,(H,22,26)(H,23,25,27)

InChI Key

UPJRECNEGSZQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SCC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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